molecular formula C20H24O7 B13389963 Deacetylpseudolaric acid C2

Deacetylpseudolaric acid C2

Cat. No.: B13389963
M. Wt: 376.4 g/mol
InChI Key: QPFFEVMIQIJTGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deacetylpseudolaric acid C2 is a diterpenoid compound isolated from the root bark of Pseudolarix kaempferi, a species of coniferous tree native to China. This compound is known for its various biological activities and has been the subject of numerous scientific studies due to its potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Deacetylpseudolaric acid C2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired outcome but typically involve standard laboratory conditions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of deacetylpseudolaric acid C2 involves its interaction with various molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound’s antifungal and antimicrobial activities are attributed to its ability to disrupt cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Deacetylpseudolaric acid C2 is part of a family of diterpenoids isolated from Pseudolarix kaempferi. Similar compounds include:

Compared to these compounds, this compound is unique due to its specific structural features and biological activities. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

9-(4-carboxypenta-1,3-dienyl)-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFFEVMIQIJTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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